molecular formula C4H6N2S2 B1625710 2-(Methylsulfanyl)-1,3-thiazol-5-amine CAS No. 91478-68-1

2-(Methylsulfanyl)-1,3-thiazol-5-amine

Cat. No. B1625710
CAS RN: 91478-68-1
M. Wt: 146.2 g/mol
InChI Key: OCQRNFCYOLVQSW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-1,3-thiazol-5-amine is a heterocyclic organic compound with the following structural formula:

C4H6N2S\text{C}_4\text{H}_6\text{N}_2\text{S}


.



Synthesis Analysis

The synthesis of this compound involves the reaction of 2-aminothiazole with methylsulfanyl chloride . The nucleophilic substitution of the chlorine atom by the amino group leads to the formation of 2-(Methylsulfanyl)-1,3-thiazol-5-amine .



Molecular Structure Analysis

The molecule consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a methylsulfanyl group attached at the 2-position. The amine group is located at the 5-position. The compound’s structure contributes to its chemical properties and reactivity.



Chemical Reactions Analysis


  • Nucleophilic Substitution : As mentioned earlier, the synthesis involves nucleophilic substitution. This reaction can be further explored for derivatization or modification.

  • Acid-Base Reactions : The amine group can act as a base, accepting protons, or as a nucleophile in reactions.

  • Oxidation/Reduction : The sulfur atom in the thiazole ring may participate in redox reactions.



Physical And Chemical Properties Analysis


  • Physical State : The compound is likely a white to pale yellow solid .

  • Melting Point : The melting point can be determined experimentally.

  • Solubility : It may be soluble in polar solvents due to the presence of the amino group.

  • Stability : Stability under various conditions (light, temperature, etc.) should be investigated.


Safety And Hazards


  • Toxicity : Assess the compound’s toxicity through in vitro and in vivo studies.

  • Handling Precautions : Use appropriate protective equipment when working with this compound.

  • Environmental Impact : Investigate its environmental persistence and potential harm.


Future Directions


  • Biological Activity : Explore its potential as an antimicrobial, antiviral, or anticancer agent.

  • Derivatization : Synthesize derivatives to enhance specific properties.

  • Industrial Applications : Investigate applications in materials science, catalysis, or drug development.


properties

IUPAC Name

2-methylsulfanyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S2/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQRNFCYOLVQSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531908
Record name 2-(Methylsulfanyl)-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-1,3-thiazol-5-amine

CAS RN

91478-68-1
Record name 2-(Methylsulfanyl)-1,3-thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80531908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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